S-MGB-234 bis-TFA salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

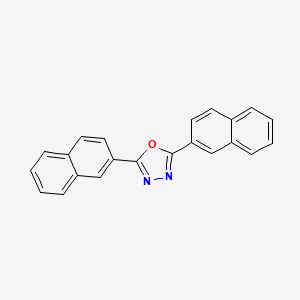

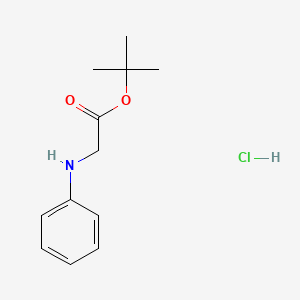

S-MGB-234 bis-TFA salt is a novel minor groove binder that has shown significant potential as a therapeutic agent for animal African trypanosomiasis. This compound is particularly effective against the primary causative agents of the disease, namely Trypanosoma congolense and Trypanosoma vivax .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-MGB-234 bis-TFA salt involves the use of trifluoroacetic acid (TFA) in the manufacturing process. TFA is commonly used to release synthesized peptides from solid-phase resins and during reversed-phase HPLC purification . The preparation of the TFA/TMSBr cocktail involves a specific ratio of TFA, TMSBr, thioanisole, and EDT, which is used to cleave the peptide resin .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of ion chromatography to determine the concentration of residual trifluoroacetate in samples. This method allows for the rapid development and easy transfer of methods to other labs .

Análisis De Reacciones Químicas

Types of Reactions: S-MGB-234 bis-TFA salt undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of trifluoroacetate, which can affect the accuracy and reproducibility of cellular assays .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium carbonate, sodium bicarbonate, and deionized water. These reagents are used in ion chromatography to separate trace TFA from other anions .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that exhibit significant biological activity. For example, the bis TFA salt of leucettamol A showed inhibition zones against Mycobacterium smegmatis .

Aplicaciones Científicas De Investigación

S-MGB-234 bis-TFA salt has a wide range of scientific research applications. It is primarily used in the treatment of animal African trypanosomiasis, where it exhibits exceptional in vitro efficacy against Trypanosoma congolense and Trypanosoma vivax . Additionally, the compound does not demonstrate cross-resistance with existing diamidine drugs and is not internalized through the transporters employed by diamidines .

Mecanismo De Acción

The mechanism of action of S-MGB-234 bis-TFA salt involves its binding to the minor groove of DNA. This binding disrupts the DNA structure and inhibits the replication of the parasite. The compound’s molecular targets include the DNA of Trypanosoma congolense and Trypanosoma vivax, which are the primary causative agents of animal African trypanosomiasis .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to S-MGB-234 bis-TFA salt include other minor groove binders such as pentamidine and diminazene. These compounds also target the DNA of parasites and exhibit similar mechanisms of action .

Uniqueness: What sets this compound apart from other similar compounds is its lack of cross-resistance with existing diamidine drugs. This makes it a promising candidate for the treatment of drug-resistant strains of Trypanosoma congolense and Trypanosoma vivax .

Propiedades

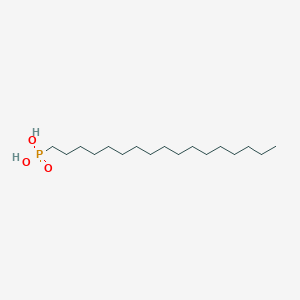

Fórmula molecular |

C34H34F6N8O8 |

|---|---|

Peso molecular |

796.7 g/mol |

Nombre IUPAC |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H32N8O4.2C2HF3O2/c1-37-18-23(14-25(37)29(40)33-13-12-27(31)32)36-30(41)26-15-22(17-38(26)2)35-28(39)20-7-9-21(34-16-20)8-4-19-5-10-24(42-3)11-6-19;2*3-2(4,5)1(6)7/h4-11,14-18H,12-13H2,1-3H3,(H3,31,32)(H,33,40)(H,35,39)(H,36,41);2*(H,6,7)/b8-4+;; |

Clave InChI |

DXYFFMSFQRKJCY-ZDTICIBISA-N |

SMILES isomérico |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)/C=C/C4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CN=C(C=C3)C=CC4=CC=C(C=C4)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)